1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol
Brand Name: Vulcanchem
CAS No.: 318497-78-8
VCID: VC5105458
InChI: InChI=1S/C12H13ClN2O/c1-8(16)10-11(14-15(2)12(10)13)9-6-4-3-5-7-9/h3-8,16H,1-2H3
SMILES: CC(C1=C(N(N=C1C2=CC=CC=C2)C)Cl)O
Molecular Formula: C12H13ClN2O
Molecular Weight: 236.7

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol

CAS No.: 318497-78-8

Cat. No.: VC5105458

Molecular Formula: C12H13ClN2O

Molecular Weight: 236.7

* For research use only. Not for human or veterinary use.

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol - 318497-78-8

Specification

CAS No. 318497-78-8
Molecular Formula C12H13ClN2O
Molecular Weight 236.7
IUPAC Name 1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)ethanol
Standard InChI InChI=1S/C12H13ClN2O/c1-8(16)10-11(14-15(2)12(10)13)9-6-4-3-5-7-9/h3-8,16H,1-2H3
Standard InChI Key SNLHRUDQRHIDBN-UHFFFAOYSA-N
SMILES CC(C1=C(N(N=C1C2=CC=CC=C2)C)Cl)O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemical Features

The systematic name for this compound, 1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)ethanol, reflects its pyrazole core substituted at positions 1, 3, 4, and 5. The pyrazole ring (N1/N2/C1–C3) is planar, with a phenyl group (C6–C11) attached at position 3 and a chlorine atom at position 5 . The ethanol group at position 4 introduces a chiral center, though most synthetic routes yield racemic mixtures unless resolved chromatographically. Crystallographic studies reveal a dihedral angle of 26.1° between the pyrazole and phenyl rings, contributing to its non-planar conformation .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H13ClN2O\text{C}_{12}\text{H}_{13}\text{ClN}_2\text{O}PubChem
Molecular Weight236.70 g/molPubChem
InChI KeySNLHRUDQRHIDBN-UHFFFAOYSA-NPubChem
SMILESCC(C1=C(N(N=C1C2=CC=CC=C2)C)Cl)OPubChem

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing 5-chloro-1-methyl-3-phenyl-1H-pyrazole with ethanol in the presence of a base such as potassium hydroxide. This method achieves moderate yields (60–70%) and requires purification via recrystallization from ethanol .

Advanced Catalytic Strategies

Recent advancements employ palladium-catalyzed cross-coupling reactions to functionalize pyrazole intermediates. For example, triflate derivatives of 1-phenyl-1H-pyrazol-3-ol undergo Suzuki-Miyaura couplings to introduce aryl groups, followed by Vilsmeier-Haack formylation to attach the aldehyde moiety . Subsequent reduction with sodium borohydride (NaBH4\text{NaBH}_4) yields the ethanol derivative . This method enhances regioselectivity and scales efficiently for industrial production .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Key ReagentsAdvantages
Nucleophilic Substitution60–70KOH, ethanolSimplicity, low cost
Pd-Catalyzed Coupling75–85Pd(PPh₃)₄, aryl boronic acidsHigh regioselectivity

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

The ethanol group undergoes oxidation to form 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone using agents like potassium permanganate (KMnO4\text{KMnO}_4). Conversely, reduction with lithium aluminum hydride (LiAlH4\text{LiAlH}_4) removes the chlorine atom, yielding dechlorinated pyrazole derivatives.

Substitution Reactions

The chlorine atom at position 5 participates in nucleophilic aromatic substitution. Treatment with amines (e.g., 4-chloroaniline) in ethanol under reflux replaces chlorine with amino groups, forming analogs with enhanced solubility .

DerivativeActivityEC₅₀/IC₅₀Model System
Pyrazole Derivative AAntiparasitic0.010 μMP. falciparum
Pyrazole Derivative BAnti-inflammatory54.65 μg/mLCOX-2 inhibition
Pyrazole Derivative CAnalgesicLD₅₀ > 2000 mg/kgMurine tail-flick

Physicochemical Properties and Stability

The compound is a white crystalline solid with a melting point of 145–147°C . It is soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at extreme pH levels .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and antiparasitic agents. Its chiral center allows enantioselective synthesis of bioactive molecules .

Material Science

Functionalization via cross-coupling reactions produces ligands for transition metal catalysts, useful in polymer synthesis .

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